Product packaging for Estradiol mustard(Cat. No.:CAS No. 22966-79-6)

Estradiol mustard

Cat. No.: B1203151
CAS No.: 22966-79-6
M. Wt: 788.7 g/mol
InChI Key: LRSFXIJGHRPOQQ-VZRQQIPSSA-N
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Description

Historical Context of Hormone-Targeted Cytostatics

The concept of hormone-targeted cancer therapy is rooted in the late 19th-century observation that a patient's hormonal environment could influence tumor growth. ascopubs.org This principle was notably demonstrated by George Thomas Beatson's work showing that oophorectomy (removal of the ovaries) could lead to the regression of metastatic breast cancer. ascopubs.org For decades, manipulating the hormonal milieu through surgical ablation (such as adrenalectomy and hypophysectomy) or administering hormones remained a primary strategy. ascopubs.org

A pivotal breakthrough occurred in the 1960s with the discovery of estrogen receptors (ER) on the surface of breast cancer cells. ascopubs.org This finding explained why hormonal ablation was effective in some patients but not others, laying the foundation for modern targeted therapy. ascopubs.org It established that endocrine therapies could specifically target the estrogen and progesterone (B1679170) receptors that drive the growth of certain cancers. ascopubs.org

Simultaneously, the field of chemotherapy was advancing following the discovery of nitrogen mustards as potent alkylating agents in the 1940s. researchgate.netbiointerfaceresearch.com These agents function by creating covalent bonds with DNA, disrupting its replication and leading to cell death. researchgate.net However, their inability to distinguish between cancerous and healthy, rapidly dividing cells resulted in significant systemic toxicity. mdpi.combritannica.com

The confluence of these two fields—endocrinology and chemotherapy—sparked the idea of creating hybrid molecules. mdpi.comacs.org The rationale was to use a steroid as a "carrier" to transport a cytotoxic agent directly to tumor cells that overexpress the corresponding hormone receptor, thereby increasing efficacy at the target site while minimizing collateral damage to healthy tissues. biointerfaceresearch.commdpi.com This approach marked a conceptual shift toward precision medicine, aiming to exploit the unique biological characteristics of cancer cells. mdpi.comfrontiersin.org The development of estramustine (B1671314) phosphate (B84403) in the mid-1960s, a conjugate of estradiol (B170435) and a nitrogen mustard, was an early and notable outcome of this strategy, initially designed for breast cancer but later finding its application in prostate cancer. wikipedia.orgebrary.net

Conceptual Design and Rationale for Estradiol-Nitrogen Mustard Conjugates

Estradiol mustard, also known by its chemical name estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is a synthetic compound that exemplifies the targeted delivery concept. ontosight.aiwikipedia.org It was designed during a period of active investigation into cytostatic-linked estrogens in the 1960s and 1970s. smolecule.com The fundamental design involves chemically linking two distinct functional moieties:

The Targeting Moiety: 17β-estradiol, a natural estrogen hormone. The premise was that this steroidal component would be recognized and taken up by cancer cells expressing the estrogen receptor (ER), such as those found in many breast and prostate cancers. ontosight.aiwikipedia.orgsmolecule.com

The Cytotoxic Moiety: A nitrogen mustard derivative, specifically a phenylacetic acid nitrogen mustard. ontosight.aiwikipedia.org Nitrogen mustards are a class of alkylating agents known to cause DNA damage and induce cell death, or apoptosis. researchgate.netsmolecule.com

The two components are joined via an ester linkage. nih.gov The overarching rationale was that the estradiol "vehicle" would selectively deliver the nitrogen mustard "payload" to ER-positive tumor tissues. mdpi.comwikipedia.org This targeted approach was hypothesized to concentrate the cytotoxic drug within the tumor, theoretically enhancing its antitumor effect while reducing the widespread toxicity associated with non-targeted alkylating agents. mdpi.com

Academic research into this compound sought to validate this hypothesis. However, studies revealed complexities in its mechanism of action. A significant finding was that this compound itself has a very low binding affinity for the estrogen receptor—reportedly 100,000 times lower than that of natural estradiol. nih.govnih.gov This weak binding challenged the primary assumption of ER-mediated uptake. smolecule.comnih.gov Further investigations suggested that this compound might act as a prodrug, being slowly metabolized in vivo into other compounds, possibly including free estradiol, which could then interact with the receptor. nih.govoup.com Despite the innovative design, these findings indicated that the drug was unlikely to be significantly concentrated in target tissues via the intended receptor-specific mechanism, which ultimately limited its therapeutic potential in breast cancer treatment. smolecule.comnih.gov

Table 1: Research Findings on this compound

Property Finding Source(s)
Chemical Identity A semisynthetic steroidal estrogen; the 3,17β-diester of estradiol with a nitrogen mustard derivative (chlorphenacyl). wikipedia.orgnih.govnih.gov
Developmental Code NSC-112259 ontosight.ai
Conceptual Goal To selectively deliver a cytotoxic nitrogen mustard to estrogen receptor (ER)-positive cancer cells. mdpi.comwikipedia.orgsmolecule.com
Receptor Binding Exhibits very weak binding affinity for the estrogen receptor, approximately 100,000 times lower than estradiol. nih.govnih.gov nih.govnih.gov
Mechanism of Action Research suggests it may act as a prodrug, being metabolized into compounds with higher ER binding affinity. nih.govoup.com In vivo studies showed it could induce nuclear translocation of the ER, but more slowly than estradiol. oup.com nih.govoup.com
Research Outcome Investigated in the 1960s and 1970s but was never marketed. wikipedia.orgsmolecule.com It was found to have limited therapeutic efficacy, partly due to weak ER binding and its inherent estrogenic activity that could potentially stimulate tumor growth. smolecule.com wikipedia.orgsmolecule.com

| Carcinogenicity Bioassay | Under the conditions of one bioassay, it was not found to be carcinogenic in Sprague-Dawley rats but was carcinogenic in B6C3F1 mice, inducing several types of tumors. nih.gov | nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
17β-estradiol
4-hydroxytamoxifen
Adriamycin
Alestramustine
Aminoglutethimide
Atrimustine
Bevacizumab
Bleomycin
Brefeldin A
Busulfan
Capecitabine
Carboplatin
Carmustine
Cetuximab
Chlorambucil
Chlorphenacyl
Cisplatin
Cladribine
Combretastatin A-4
Cyclophosphamide
Cytestrol acetate
Dacarbazine
Dehydroepiandrosterone mustard
Diethylstilbestrol
Doxorubicin
Endoxifen
This compound
Estradiol-17β
Estramustine
Estramustine phosphate
Estrone
Estromustine
Fluorouracil
Formestane
Gefitinib
Goserelin
ICI-85966
Ifosfamide
Imatinib
Irinotecan
Lapatinib
Lomustine
Mechlorethamine
Melphalan
Methotrexate
Nitrogen mustard
Normustine
Olaparib
Oxaliplatin
Paclitaxel (B517696)
Phenesterin
Pirodavir
Polyestradiol phosphate
Progesterone
Rapamycin
Resveratrol
Ribavirin
Semustine
Tamoxifen
Taxol
Testosterone (B1683101) mustard
Thiotepa
Trastuzumab
Vinblastine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H50Cl4N2O4 B1203151 Estradiol mustard CAS No. 22966-79-6

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate
Source PubChem
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InChI

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1
Source PubChem
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InChI Key

LRSFXIJGHRPOQQ-VZRQQIPSSA-N
Source PubChem
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Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl
Source PubChem
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Molecular Formula

C42H50Cl4N2O4
Record name ESTRADIOL MUSTARD
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DSSTOX Substance ID

DTXSID5020574
Record name Estradiol mustard
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Molecular Weight

788.7 g/mol
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Physical Description

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol., Insoluble in water
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CAS No.

22966-79-6
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Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3,17-bis[4-[bis(2-chloroethyl)amino]benzeneacetate]
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Melting Point

104 to 149 °F (freeze dried) (NTP, 1992), 40-65 °C (freeze dried)
Record name ESTRADIOL MUSTARD
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Synthetic Methodologies and Chemical Derivatization of Estradiol Mustard Analogs

Synthesis Routes for Estradiol-Nitrogen Mustard Conjugates

The synthetic pathways to estradiol-nitrogen mustard conjugates are primarily dictated by the desired point of attachment of the cytotoxic group. The two main approaches involve direct acylation of the phenolic and alcoholic hydroxyl groups of estradiol (B170435) or the introduction of a linker at other positions on the steroid nucleus, which then serves as an anchor for the mustard.

The most direct method for creating estradiol-mustard conjugates involves the esterification of the hydroxyl groups at the C-3 and C-17 positions of the estradiol molecule. smolecule.com Estradiol mustard itself, chemically named estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is synthesized through this route. wikipedia.org The process typically starts with estradiol and involves its reaction with a nitrogen mustard derivative that contains a carboxylic acid or an activated acid functionality. smolecule.com

For instance, the synthesis can be achieved by reacting estradiol with a derivative like N,N-bis(2-chloroethyl)phenylacetic acid (a chlorphenacyl derivative) in the presence of a coupling agent to form ester bonds at both the phenolic 3-hydroxyl and the secondary 17β-hydroxyl groups. smolecule.comnih.gov This creates a diester, effectively capping both reactive hydroxyls with the cytotoxic agent. nih.gov

A prominent analog, estramustine (B1671314), utilizes a related but distinct linkage. In the synthesis of estramustine, a carbamate (B1207046), rather than an ester, is formed at the 3-position. This is accomplished by reacting estradiol with a normustine analog, specifically bis(2-chloroethyl)carbamoyl chloride, which selectively acylates the more reactive phenolic hydroxyl group. wikipedia.org The resulting molecule is estradiol 3-(bis(2-chloroethyl)carbamate). wikipedia.org This can then be further modified, for example, by phosphorylation at the 17-position to produce estramustine phosphate (B84403). wikipedia.org The choice between an ester and a carbamate linkage can influence the compound's chemical stability and biological activity. researchgate.net

Table 1: Examples of Direct Conjugation at Estradiol 3 and 17 Positions This table is interactive. You can sort and filter the data.

Compound Name Linkage Type Position(s) Mustard Moiety Key Reagent Example
This compoundDiester3 and 17βPhenylacetic acid mustardN,N-bis(2-chloroethyl)phenylacetic acid
EstramustineCarbamate3Normustinebis(2-chloroethyl)carbamoyl chloride

To preserve the integrity of the 3- and 17-hydroxyl groups, which are crucial for estrogen receptor recognition, alternative positions on the estradiol steroid nucleus have been explored for attaching the nitrogen mustard moiety. The 7α and 11β positions are particularly attractive as they are known to tolerate bulky substituents while often maintaining high binding affinity for the ER. nih.gov This approach requires a multi-step synthesis to first install a functionalized linker onto the steroid core, to which the mustard is subsequently attached.

A common strategy for 7α-functionalization involves a key step of copper-catalyzed 1,6-conjugate addition to a 6-dehydroestradiol derivative. nih.gov For example, research has detailed the synthesis of estradiol-aniline mustard conjugates starting from 3,17β-bis(2-tetrahydropyranyloxy)-7α-(6-hydroxyhexan-1-yl)-estra-1,3,5(1O)triene. nih.gov In this synthetic sequence, the terminal hydroxyl group of the 7α-alkyl chain serves as the attachment point for a more complex linker, which is built up through linear additions. nih.gov The final step involves coupling the N,N-bis(2-chloroethyl)aniline (aniline mustard) to the terminus of the fully constructed linker. nih.gov

The synthesis of these linkers can involve various chemical reactions. For instance, the terminal alcohol of the 7α-chain can be converted to a bromide, which then reacts with a protected ethanolamine. nih.gov The Mitsunobu reaction has also been employed to couple other moieties to the linker. nih.gov These methods allow for the precise construction of linkers with varying lengths and functional groups, providing a versatile platform for creating diverse estradiol-mustard analogs. nih.govnih.gov

Esterification Reactions at Estradiol Positions (e.g., 3,17-diester)

Chemical Characterization Techniques for Synthetic Intermediates and Final Compounds

The confirmation of the chemical structures of synthetic intermediates and the final this compound analogs relies on a suite of standard analytical techniques. Purification of the final compounds and intermediates is often achieved using methods such as recrystallization or column chromatography, with high-performance liquid chromatography (HPLC) being used to assess final purity. smolecule.comsemanticscholar.org

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecules. NMR provides detailed information about the chemical environment of protons and carbons, allowing chemists to verify the successful formation of ester or carbamate linkages, the integrity of the steroid core, and the structure of the attached linker and mustard components.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which confirms their elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the mustard group or the linker.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. For example, the appearance of a strong carbonyl (C=O) stretching band confirms the formation of an ester or carbamate linkage.

In addition to these structural characterization methods, biological assays are used to characterize the functional properties of the compounds. For example, competitive binding assays using radiolabeled estradiol are performed to determine the relative binding affinity (RBA) of the new analogs for the estrogen receptor. pnas.org

Table 2: Key Characterization Techniques for this compound Analogs This table is interactive. You can sort and filter the data.

Technique Purpose Information Obtained
HPLCPurity Assessment & PurificationRetention time, percentage purity
Mass Spectrometry (MS)Molecular Weight & StructureMolecular ion peak, fragmentation patterns
NMR SpectroscopyStructural ElucidationChemical shifts, coupling constants, confirmation of covalent bonds
IR SpectroscopyFunctional Group IdentificationPresence of key bonds (e.g., C=O, C-N, C-Cl)
Competitive Binding AssayBiological CharacterizationRelative binding affinity (RBA) for the estrogen receptor

Strategies for Modifying Linker Structure and Functionality in Estradiol Conjugates

The linker connecting the estradiol scaffold to the nitrogen mustard is not merely a passive spacer but a critical component that can be modified to fine-tune the conjugate's pharmacological properties. Strategies for modifying linker structure are aimed at optimizing solubility, stability, receptor affinity, and the reactivity of the cytotoxic warhead. nih.govexplorationpub.com

Another important strategy is the incorporation of different functional groups within the linker to modulate the chemical reactivity of the mustard group. nih.gov Research has shown that incorporating secondary amino, amido, or carbamyl groups into the linker region affects the molecule's ability to form DNA adducts. nih.gov For instance, a conjugate containing both an amino and a carbamyl group in its linker showed a tenfold increase in DNA reactivity compared to a similar conjugate with only a carbamyl group. nih.gov This demonstrates that the linker can electronically influence the mustard's alkylating efficiency. The use of hydrophilic linkers, such as those containing oligoethylene glycol (OEG) units, is another strategy employed to improve the aqueous solubility of these often-lipophilic conjugates. researchgate.net By creating a library of conjugates with systematically varied linkers, researchers can perform structure-activity relationship (SAR) studies to identify the optimal linker design for a desired therapeutic profile. explorationpub.com

Table 3: Research Findings on Linker Modification in Estradiol-Aniline Mustard Conjugates This table is interactive. You can sort and filter the data.

Compound Feature Linker Functional Groups Relative DNA Reactivity Finding
Conjugate 1Single Carbamyl GroupLow (3% cleavage)The carbamyl group alone results in low reactivity. nih.gov
Conjugate 2Amido GroupModerate (14% cleavage)Replacing the carbamyl with an amido group increases reactivity five-fold. nih.gov
Conjugate 3Secondary Amino + CarbamylHigh (30% cleavage)The combination of amino and carbamyl groups leads to a 10-fold increase in reactivity over the carbamyl alone. nih.gov

Molecular and Cellular Mechanisms of Action of Estradiol Mustard

DNA Alkylation and Genotoxic Mechanisms in Preclinical Models

The nitrogen mustard component of estradiol (B170435) mustard is a biologically active alkylating agent. frontiersin.org In preclinical models, its primary mode of action is the induction of DNA damage, which can ultimately lead to cell death, particularly in rapidly dividing cancer cells. drugbank.comnih.gov

Once inside the cell, the nitrogen mustard moiety of estradiol mustard can form highly reactive, positively charged aziridinium (B1262131) ions. cuni.cz These ions are electrophilic and can react with nucleophilic sites on DNA bases. frontiersin.org The most common site of this reaction is the N7 position of guanine (B1146940). cuni.czbiointerfaceresearch.com This initial reaction results in the formation of a mono-alkylated DNA adduct. researchgate.net

Following the initial monoadduct formation, the second chloroethyl arm of the nitrogen mustard can react with another guanine base, either on the same DNA strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). researchgate.nettaylorandfrancis.com Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, a crucial step for both DNA replication and transcription. taylorandfrancis.comresearchgate.net While interstrand crosslinks are formed in lower quantities compared to monoadducts, they are considered a critical lesion for the biological activity of nitrogen mustards. biointerfaceresearch.comresearchgate.net Studies have also indicated the potential for some alkylation to occur at the N3 position of adenine. nih.gov

Summary of DNA Adducts Formed by this compound
Adduct TypePrimary Site of AlkylationSignificance
Mono-alkylated AdductsN7-guanineInitial DNA lesion, can lead to further crosslinking. researchgate.net
Interstrand CrosslinksN7-guanine on opposite DNA strandsHighly cytotoxic, prevents DNA strand separation. taylorandfrancis.comresearchgate.net
Intrastrand CrosslinksN7-guanine on the same DNA strandContributes to DNA damage and cytotoxicity. taylorandfrancis.com
Minor AdductsN3-adenineLess frequent site of alkylation. nih.gov

The formation of DNA adducts by this compound physically obstructs the DNA template, thereby interfering with the processes of DNA replication and transcription. ontosight.aismolecule.com The bulky adducts can stall the progression of DNA polymerase and RNA polymerase along the DNA strand. taylorandfrancis.com Interstrand crosslinks are particularly effective at halting DNA replication, as they prevent the necessary unwinding of the DNA double helix. taylorandfrancis.com This disruption of essential cellular processes, if not repaired, can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis). drugbank.comhmdb.ca Furthermore, it has been suggested that this compound may also interfere with DNA synthesis through interactions with the nuclear matrix, a key structure in the organization and function of DNA. auajournals.orgnih.gov

Formation of DNA Adducts (e.g., N7-guanine alkylation, interstrand crosslinks)

Estrogen Receptor Interactions and Modulations

The estradiol component of this compound was designed to facilitate its uptake into cells expressing estrogen receptors. nih.gov However, the interaction of this compound and its metabolites with these receptors is complex.

Studies have shown that this compound itself has a very low binding affinity for estrogen receptors (ERα and ERβ) when compared to the natural ligand, estradiol. nih.govnih.gov In fact, its affinity has been reported to be approximately 100,000 times lower than that of estradiol. nih.govnih.gov Both ERα and ERβ are expressed in various tissues involved in pain perception, including dorsal root ganglia neurons. oup.com

Despite its low affinity, this compound can compete with endogenous estrogens, such as estradiol, for binding to estrogen receptors. nih.gov In vitro studies have demonstrated that in the presence of a large excess of this compound, the binding of radiolabeled estradiol to its receptors is inhibited. nih.govnih.gov This indicates that this compound interacts with the same binding sites on the estrogen receptors as estradiol, acting as a competitive inhibitor. nih.govnih.gov

Binding Affinities of this compound and Related Compounds to Estrogen Receptors
CompoundRelative Binding Affinity to Estrogen ReceptorReference
EstradiolHigh nih.govnih.gov
This compoundVery Low (approx. 100,000 times lower than estradiol) nih.govnih.gov
Metabolites of this compoundHigher than this compound nih.gov

Estrogen Receptor Translocation Dynamics in Cellular Systems

The cellular action of estrogens is classically mediated by estrogen receptors (ERs), primarily ERα and ERβ, which function as ligand-dependent transcription factors. nih.govejmo.org Upon binding to a ligand like 17β-estradiol, these receptors typically undergo conformational changes, dimerize, and translocate into the nucleus. bmbreports.orgcusabio.com Inside the nucleus, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) to modulate gene expression. bmbreports.orgcusabio.com The initial synthesis and dimerization of ERα can result in its translocation to the nucleus even in the absence of a ligand; however, the binding of estradiol is a pivotal step that induces significant structural reorganization required for its transcriptional activity. imrpress.com

This compound was originally developed based on the concept of targeted therapy. smolecule.comwikipedia.org The design intended for the estradiol moiety to guide the cytotoxic nitrogen mustard group to estrogen receptor-positive tissues, such as those in certain breast and prostate cancers. smolecule.comwikipedia.org However, research indicates that this compound itself exhibits a very low binding affinity for estrogen receptors when compared to natural estradiol. nih.gov Studies using rat uterine cytosol demonstrated that this compound was a weak competitor for ER binding sites. nih.gov

This low affinity suggests that the intact this compound molecule is unlikely to be a potent inducer of the specific conformational changes and high-affinity nuclear interactions that characterize the binding of estradiol. nih.gov Consequently, its direct role in mediating classical ER translocation and subsequent genomic signaling is considered limited. It has been proposed that any observed estrogenic effects following administration may result from the metabolic breakdown of the compound, which liberates estradiol or other active metabolites that can then interact with the estrogen receptor. smolecule.comnih.gov Therefore, the translocation dynamics of estrogen receptors in the presence of this compound are more likely influenced by its metabolites rather than the parent compound itself.

Interactions with Other Cellular Targets and Pathways

Beyond its intended interaction with estrogen receptors, the cytotoxic effects of this compound and its derivatives are primarily attributed to interactions with other crucial cellular components and pathways.

A primary mechanism of action for the cytostatic effects of this compound's derivatives, such as the clinically utilized estramustine (B1671314) phosphate (B84403) (EMP), is the disruption of microtubule function. wikipedia.org EMP is a prodrug that is dephosphorylated in the body to its active form, estramustine. nih.gov This activity classifies it as a mitotic inhibitor, as it interferes with the microtubule dynamics essential for cell division. wikipedia.org The antitumor activity is largely attributed to its impact on microtubules rather than a classic hormonal or alkylating effect. aacrjournals.org

The precise target of estramustine has been a subject of evolving research.

Interaction with Microtubule-Associated Proteins (MAPs): Initial studies suggested that estramustine's effects were mediated by its binding to microtubule-associated proteins (MAPs). Research showed that estramustine phosphate could inhibit the assembly of microtubules by binding to MAPs, specifically MAP-1 and MAP-2. biologists.comresearchgate.netresearchgate.net At concentrations of 20–60 μM, estramustine was found to inhibit MAP-2-driven tubulin assembly and prevent the association of MAPs with microtubules. researchgate.net

Direct Binding to Tubulin: Subsequent investigations revealed that estramustine also acts by directly binding to tubulin, the fundamental protein subunit of microtubules. nih.govnih.gov It binds to tubulin dimers with a dissociation constant (Kd) of approximately 30 μM at a site distinct from those used by other microtubule inhibitors like colchicine (B1669291) or vinblastine. nih.gov This direct interaction is now understood to be a key part of its cytotoxic mechanism. nih.gov

The ultimate effect of estramustine on microtubules is a "kinetic stabilization" of their dynamics. nih.govaacrjournals.org Rather than simply causing mass depolymerization at all effective concentrations, it suppresses the dynamic instability of microtubules. nih.govaacrjournals.org It achieves this by reducing the rate and extent of both the growing and shortening phases, while increasing the amount of time the microtubules spend in a "paused" state, where they are neither growing nor shortening detectably. nih.govaacrjournals.org This disruption of normal dynamics leads to severe cellular consequences, including the formation of abnormal mitotic spindles, increased tubulin acetylation (a marker of microtubule stability), and ultimately, arrest of the cell cycle at mitosis. aacrjournals.org

Table 1: Research Findings on Estramustine's Interaction with Microtubule Components

FindingTarget ComponentEffective ConcentrationObserved EffectCitation
Inhibition of assemblyMAP-220-120 μMInhibited MAP-2-dependent tubulin assembly. biologists.com
Disruption of organizationMAP-160 μMCaused disassembly of MAP-1 microtubules in DU 145 cells. researchgate.net
Direct bindingTubulinKd ≈ 30 μMBinds to a novel site on tubulin dimers, weakly inhibiting polymerization. nih.gov
DepolymerizationTubulin-Causes depolymerization of interphase microtubules by direct interaction with tubulin. nih.gov
Kinetic stabilizationMicrotubulesIC50Suppresses dynamic instability by reducing growth/shortening rates and increasing pause time. aacrjournals.org

This compound and its derivatives can also modulate intracellular signaling pathways, largely through the non-genomic actions of their estrogenic metabolites. wikipedia.org When estramustine phosphate is metabolized, it releases estradiol, which can initiate rapid signaling events from the cell membrane, independent of nuclear receptor-mediated gene transcription. nih.govwikipedia.org This rapid signaling involves subpopulations of estrogen receptors located at the plasma membrane (mERs) or novel G-protein coupled estrogen receptors (GPERs). nih.govcusabio.com

Activation of these membrane-associated receptors can trigger a variety of downstream signaling cascades that influence cellular function. nih.govnih.gov Key pathways modulated by the estrogenic component include:

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is a central signaling cascade that can be rapidly activated by estrogen. nih.govnih.gov This activation can influence cell proliferation and survival. Studies have shown that ERα activation, in particular, can lead to the phosphorylation and activation of ERK. nih.govoup.com

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B pathway is another critical survival pathway stimulated by estrogen. nih.govcreative-diagnostics.com This pathway is often activated alongside the MAPK/ERK cascade following the binding of estrogen to its membrane receptors. creative-diagnostics.com

cAMP/PKA Pathway: Estrogen can also modulate the cyclic adenosine (B11128) monophosphate/protein kinase A pathway. oup.comphysiology.org For instance, estrogen has been shown to rapidly phosphorylate the cAMP-response element-binding protein (CREB), a transcription factor involved in numerous cellular processes, through this pathway. physiology.org

These rapid, non-genomic signaling events can ultimately converge with genomic pathways by modulating the activity of various transcription factors, thereby providing a complex layer of cellular regulation. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by Estradiol Metabolites

Signaling PathwayMediating Receptor(s)Key Downstream EffectCitation
MAPK/ERKmERα, GPR30Phosphorylation of ERK1/2, modulation of cell proliferation and receptor function. nih.govoup.com
PI3K/AKTmERαActivation of AKT, promotion of cell survival. nih.govnih.govcreative-diagnostics.com
cAMP/PKAmERs, GPR30Phosphorylation of CREB, modulation of P2X3 receptor function. oup.comphysiology.org
JNKmERβPhosphorylation of c-Jun N-terminal kinase. oup.com

In Vitro Cellular Models

In vitro models are fundamental for the initial assessment of a compound's biological activity at the cellular and molecular level. For this compound, these models have been crucial in understanding its interaction with cancer cells, its cytotoxic effects, and its impact on DNA.

Estrogen Receptor-Positive (ER+) and Estrogen Receptor-Negative (ER-) Cell Lines

A primary focus of this compound research has been its activity in hormone-responsive cancers. Therefore, a key methodology involves the use of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cancer cell lines. This comparative approach allows researchers to determine if the presence of the estrogen receptor influences the compound's efficacy, supporting the hypothesis of targeted delivery.

Commonly used ER+ breast cancer cell lines include MCF-7, while MDA-MB-231 is a frequently used ER- breast cancer cell line. frontiersin.orgnih.gov Studies have also utilized cell lines from other cancer types, such as gastric and colorectal cancers, to investigate the effects of estradiol and related compounds. nih.gov Research has shown that some derivatives of estradiol linked to nitrogen mustards exhibit greater toxicity in ER-expressing MCF-7 cells compared to ER-negative MDA-MB231 cells. nih.gov This differential toxicity provides evidence for the role of the estrogen receptor in the compound's mechanism of action. nih.gov

Cell LineEstrogen Receptor StatusCancer TypeTypical Use in this compound Research
MCF-7 ER+Breast CancerTo assess ER-targeted cytotoxicity and mechanism of action. frontiersin.orgnih.gov
MDA-MB-231 ER-Breast CancerAs a negative control to determine ER-independent effects. frontiersin.orgnih.gov
BEL-7404 Not specifiedLiver CancerEvaluation of cytotoxicity of various nitrogen mustard derivatives. researchgate.net
NCI-H460 Not specifiedLung CancerEvaluation of cytotoxicity of various nitrogen mustard derivatives. researchgate.net
Gastric & Colorectal Cancer Cell Lines VariedGastric & Colorectal CancerTo study the effects of estradiol and estramustine. nih.gov

Cytotoxicity and Cell Proliferation Assays

To quantify the cell-killing ability of this compound and its derivatives, researchers employ cytotoxicity and cell proliferation assays. These assays are fundamental in determining the concentration-dependent effects of the compound on cancer cell viability.

One of the most common methods is the MTT assay , which measures the metabolic activity of cells as an indicator of their viability. researchgate.netresearcher.life Other assays used to assess cell viability and proliferation include colony formation assays, which measure the ability of single cells to grow into colonies after treatment with the compound. nih.gov

Research findings indicate that various nitrogen mustard derivatives, including those linked to steroids, exhibit cytotoxic effects against a range of tumor cell lines. researchgate.netresearcher.life For instance, some estradiol-nitrogen mustard derivatives have shown inhibitory effects on various cancer cell lines. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric derived from these assays. For example, certain tyrosinamide-chlorambucil hybrids, designed to mimic estradiol's structure, demonstrated potent antitumor activities with specific IC50 values against human breast cancer cell lines. frontiersin.org

DNA Damage and Repair Assays (e.g., Comet Assay, γH2AX Staining)

Given that the nitrogen mustard component of this compound is a known DNA alkylating agent, assessing the extent of DNA damage is crucial. smolecule.comfrontiersin.org Several assays are utilized for this purpose.

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Studies have shown that estradiol and its metabolites can induce DNA damage, which can be visualized using this technique. mdpi.com

γH2AX Staining is another key method used to detect DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. mdpi.comoup.com The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to DSBs. frontiersin.org This can be detected using immunofluorescence microscopy or mass spectrometry, providing a quantitative measure of DNA damage. frontiersin.org The evaluation of cellular γ-H2AX can be an effective approach to screen and distinguish the mechanisms of action of different classes of chemotherapeutic agents. frontiersin.org

Receptor Binding and Competition Assays (e.g., Dextran-Coated Charcoal Assay, Gel Electrophoresis)

To validate the "targeting" aspect of this compound, it is essential to determine its ability to bind to the estrogen receptor. Receptor binding and competition assays are employed to measure the affinity of the compound for the ER.

The dextran-coated charcoal (DCC) assay is a classic method used to separate steroid-receptor complexes from unbound steroids. nih.gov However, studies using competitive binding assays have revealed that this compound itself has a very weak binding affinity for the estrogen receptor, approximately 100,000 times lower than that of estradiol. nih.gov These findings suggest that this compound may be metabolized into compounds with a higher affinity for the receptor. nih.gov

Gel electrophoresis has also been used to measure steroid receptor complexes. nih.gov In these experiments, this compound, when added in a large excess, did not show significant in vitro competition for estrogen receptor binding sites. nih.gov

Fluorescence polarization competitive binding assays offer another approach. In this technique, a fluorescently labeled estrogen analog is displaced from the receptor by a competing ligand, leading to a change in fluorescence polarization. amherst.edu These assays provide a means to determine the relative binding affinity of test compounds for the ER. epa.gov

In Vivo Animal Models

Rodent Models for Pharmacodynamic Studies

Rodent models, particularly rats and mice, are widely used in the preclinical evaluation of anticancer agents. These models allow for the study of a compound's effects on tumor growth, its distribution in the body, and its impact on various physiological parameters.

In the context of this compound and related compounds, rodent models have been instrumental. For example, ovariectomized female rats have been used to investigate the effects of estrogen and its analogs on uterine weight, a classic indicator of estrogenic activity. nih.govdaniellabtulane.com Studies in rats have also been used to assess the impact of steroidal alkylating agents on hormone levels and organ weights. nih.gov For instance, treatment with this compound in rats led to arrested estrous cycles and increased uterine and pituitary weights. nih.gov

Furthermore, rodent models are crucial for studying the pharmacodynamics of how these compounds affect pain and the central nervous system. nih.govnih.gov For example, studies in male mice have investigated how testosterone (B1683101) is converted to estradiol in the brain to mediate pain responses. nih.gov While not directly studying this compound, these models are relevant for understanding the broader in vivo effects of estrogens.

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are also becoming increasingly important in translational research for ER+ breast cancer. elgenelim.com These models can help evaluate the efficacy of novel therapies in a context that more closely mimics the human disease. elgenelim.com

Preclinical Research Models and Methodologies for Evaluating Estradiol Mustard

Preclinical In Vivo Models

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone in the preclinical evaluation of anticancer agents, including targeted compounds like estradiol (B170435) mustard. These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth in a biological system that partially mimics human cancer. For estradiol mustard, a molecule designed to selectively target estrogen receptor (ER)-positive cancer cells, xenograft models are crucial for demonstrating proof-of-concept and evaluating anti-proliferative efficacy.

This compound is a steroidal estrogen chemically linked to a nitrogen mustard, a type of alkylating agent. wikipedia.org The core principle behind its design is to use the estradiol component to guide the cytotoxic mustard payload specifically to cancer cells expressing the estrogen receptor, thereby concentrating the drug's anti-proliferative action at the tumor site. wikipedia.org

Research utilizing xenograft models has been pivotal in assessing this targeted strategy. In one key study, a novel bifunctional agent was synthesized by linking an aniline (B41778) mustard to estradiol at the 7α position, a compound referred to as E2-7α. This this compound derivative was specifically designed to target ER-positive breast cancers. mit.edu To evaluate its anti-proliferative effects, xenograft mouse models were established using ER-positive HeLa cells. The findings from this research demonstrated that E2-7α effectively inhibits the growth of these ER-positive tumors in the xenograft models. mit.edu This supports the hypothesis that linking a cytotoxic agent to estradiol can create a compound with targeted anti-proliferative activity in vivo.

Another related compound, estramustine (B1671314), which is a conjugate of estradiol-17β and a nornitrogen mustard, has also been evaluated for its anti-proliferative effects in various cancer cell lines, including human malignant glioma and the prostatic cancer cell line DU-145. semanticscholar.org While structurally distinct from the phenylacetic acid derivative of this compound, the findings for estramustine further illustrate the utility of estrogen-linked cytostatics. wikipedia.orgsemanticscholar.org

The evaluation of this compound and its analogues in xenograft models provides essential data on their potential as targeted therapeutic agents. The inhibition of tumor growth in these preclinical models is a critical step in the drug development pipeline, offering insights into the compound's mechanism of action and its potential efficacy against hormone-receptor-positive cancers.

Table of Research Findings: Anti-proliferative Effects of this compound in Xenograft Models

CompoundCancer Cell LineXenograft ModelKey Anti-proliferative FindingSource
E2-7α (Aniline mustard-estradiol conjugate)ER-positive HeLa cellsMouse XenograftInhibited tumor growth. mit.edu

Targeting Mechanisms and Selectivity in Experimental Systems

Ligand-Mediated Targeting Hypothesis for Estradiol (B170435) Mustard

The primary mechanism proposed for the selective action of estradiol mustard is the ligand-mediated targeting hypothesis. pnas.orgresearchgate.net This concept posits that the estradiol component of the molecule acts as a high-affinity guide, seeking out and binding to the estrogen receptor, a protein often overexpressed in certain cancer cells. nih.govresearchgate.net this compound is a semisynthetic, steroidal estrogen and a cytostatic antineoplastic agent, where a phenylacetic acid nitrogen mustard is coupled to an estrogen ester. wikipedia.org This design allows for its selective distribution into tissues that are positive for the estrogen receptor. wikipedia.org

The strategy involves creating bifunctional molecules where the estradiol moiety binds to the ER, which is aberrantly expressed in many breast cancer cells. nih.gov This binding event effectively increases the concentration of the cytotoxic mustard payload within the target cells, functioning as a "Trojan horse" to deliver the DNA-damaging agent specifically to cancer cells expressing the receptor. nih.gov For this strategy to be effective, the linkage between the estradiol ligand and the cytotoxic agent must be carefully designed to ensure that the conjugate can still bind to the ER with high affinity. pnas.orgnih.gov Research on related compounds has shown that attaching the mustard agent at specific positions, such as the 7α position of estradiol, allows for the retention of high affinity for the ER. nih.gov

Observed Differential Effects in ER-Positive Versus ER-Negative Cellular Systems

Experimental studies have demonstrated the selective toxicity of this compound and analogous compounds toward cancer cells that are estrogen receptor-positive (ER+). pnas.orgnih.gov A clear difference in cell survival is observed when comparing ER+ cell lines, such as MCF-7 breast cancer cells, with ER-negative (ER-) cell lines, like MDA-MB231. pnas.orgnih.gov

In these studies, compounds that can both bind to the estrogen receptor and damage DNA have shown significantly greater lethality in ER+ cells. pnas.orgnih.gov Conversely, similar mustard compounds that lack the ability to bind to the ER exhibit comparable levels of toxicity in both ER+ and ER- cell lines, highlighting the critical role of the receptor in achieving selective cell killing. pnas.orgnih.gov Further evidence for the direct involvement of the estrogen receptor comes from experiments where the addition of estradiol to the growth medium after exposure to the mustard compound markedly reduced its toxicity in MCF-7 cells, as the natural hormone competes for binding to the receptor. pnas.org

Below is a summary of the differential toxicity observed in experimental systems.

Compound TypeCell LineEstrogen Receptor StatusOutcome
Estradiol-Mustard ConjugateMCF-7ER-PositiveHigh selective toxicity observed. pnas.orgnih.gov
Estradiol-Mustard ConjugateMDA-MB231ER-NegativeSignificantly lower toxicity compared to ER-positive cells. pnas.orgnih.gov
Mustard Agent (No ER Ligand)MCF-7ER-PositiveToxicity similar to that in ER-negative cells. pnas.orgnih.gov
Mustard Agent (No ER Ligand)MDA-MB231ER-NegativeToxicity similar to that in ER-positive cells. pnas.orgnih.gov

Role of Estrogen Receptor in Modulating DNA Damage and Repair Mechanisms

Beyond simply targeting the delivery of the cytotoxic agent, the estrogen receptor appears to play a direct role in modulating the subsequent cellular response to the DNA damage induced by this compound. pnas.orgmit.edu Estrogen signaling pathways are known to intersect with the DNA damage response (DDR) and DNA repair mechanisms. frontiersin.org The interaction between the ER and the DNA adducts formed by the mustard agent is central to the compound's selective lethality. nih.govpnas.org

A favored model to explain the heightened toxicity of this compound in ER+ cells is the hypothesis of ER-DNA adduct shielding. pnas.orgnih.gov According to this model, after the mustard portion of the compound binds to and damages the cell's DNA, the estradiol portion of the molecule remains exposed. pnas.orgnih.gov This exposed estradiol ligand can then attract and bind the estrogen receptor, creating a large protein-DNA complex at the site of the damage. nih.gov

It is speculated that this ER-DNA adduct complex acts as a camouflage, effectively shielding the DNA lesion from the cell's natural DNA repair machinery. nih.govmit.edunih.gov DNA repair proteins that constantly survey the genome for damage may be unable to recognize or access the adduct when the bulky estrogen receptor is bound to it. nih.govpnas.orgnih.gov This prevents the initiation of repair processes, leading to the persistence of the genetic damage. nih.gov

The shielding of DNA adducts by the estrogen receptor is thought to directly lead to their increased persistence within ER+ cells. nih.govmit.edu Experimental evidence supports this hypothesis, showing that DNA adducts formed by an estradiol-aniline mustard conjugate persist longer in ER-positive cells compared to ER-negative cells. mit.edu

In contrast, when cells were treated with melphalan, a mustard agent that does not bind to the ER, the resulting DNA adducts were repaired at similar rates in both ER+ and ER- cell lines. mit.edu This finding provides strong support for the repair shielding hypothesis, as it demonstrates that the presence of the estrogen receptor is directly linked to a slower repair of the specific adducts formed by the targeted conjugate. mit.edu The prolonged presence of these unrepaired DNA lesions is believed to ultimately trigger cell death, explaining the selective killing of cancer cells that possess an abundance of the estrogen receptor. pnas.orgnih.govmit.edu

Adduct TypeCell Line (ER Status)Adduct PersistenceProposed Reason
Estradiol-Mustard AdductER-PositiveHigh (Longer Persistence)ER binds to the adduct, shielding it from DNA repair enzymes. mit.edu
Estradiol-Mustard AdductER-NegativeLow (Faster Repair)No abundant ER to shield the adduct from repair. mit.edu
Melphalan AdductER-PositiveNormal Repair RateAdduct does not bind to the ER. mit.edu
Melphalan AdductER-NegativeNormal Repair RateAdduct does not bind to the ER. mit.edu

Structure Activity Relationships Sar and Design Principles for Estradiol Mustard Derivatives

Influence of Steroid Moiety Modifications on Receptor Affinity and Biological Activity

The steroidal component of estradiol (B170435) mustard derivatives serves as the "homing device," directing the cytotoxic payload to cells expressing the estrogen receptor. mdpi.com Consequently, any modification to this steroid core can significantly impact the compound's ability to bind to the ER and, by extension, its biological activity.

Studies have shown that estradiol mustard itself has a weak binding affinity for estrogen receptors when compared to the natural hormone, estradiol. smolecule.comnih.gov This reduced affinity is a critical factor that likely contributed to its limited therapeutic success. The bulky nitrogen mustard groups attached to the estradiol core can sterically hinder the precise fit required for strong receptor binding.

The position of attachment of the cytotoxic group on the estradiol scaffold is also crucial. For instance, attaching a cytotoxic agent to the C-7α position of estradiol has been shown to result in a conjugate that binds to the ER with high affinity and selectivity. nih.govacs.org In contrast, substitutions at the 2-position of the A-ring of the steroid can lead to derivatives with negligible binding to estrogen receptors. researchgate.net This highlights the delicate balance between maintaining receptor affinity and incorporating a cytotoxic element.

Impact of Alkylating Moiety Structure on DNA Reactivity and Cytotoxicity

The nitrogen mustard component of this compound is the "warhead" of the molecule, responsible for its cytotoxic effects. smolecule.com Nitrogen mustards are a class of alkylating agents that work by forming covalent bonds with DNA, leading to DNA damage, disruption of DNA replication, and ultimately, cell death. mdpi.combiointerfaceresearch.com The specific structure of this alkylating group has a direct bearing on its reactivity and the resulting cytotoxicity of the entire compound.

The classic nitrogen mustard contains a bis(2-chloroethyl)amine (B1207034) group. mdpi.com This structure is designed to form a highly reactive aziridinium (B1262131) ion intermediate, which then attacks nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940). biointerfaceresearch.com This initial reaction can be followed by a second alkylation event, leading to the formation of DNA cross-links, which are particularly lethal to cancer cells. uantwerpen.be

The reactivity of the nitrogen mustard can be tuned by modifying its electronic properties. For example, attaching the nitrogen mustard to an aromatic ring, as in aniline (B41778) mustard, can modulate its reactivity. nih.gov The substituents on this aromatic ring can further influence the mustard's ability to alkylate DNA.

Research on various nitrogen mustard derivatives has shown that even subtle changes to the alkylating moiety can have a significant impact on cytotoxicity. For instance, in a series of dipeptide-alkylated nitrogen mustard compounds, the specific structure of the dipeptide influenced the anti-tumor activity. researcher.life Similarly, the choice of the mustard pharmacophore itself is critical. For example, ifosfamide, a related alkylating agent, produces 7-atom DNA cross-links, in contrast to the 5-atom cross-links formed by cyclophosphamide, which can affect the biological outcome. biointerfaceresearch.com

Role of Linker Design on Compound Stability, Target Interaction, and Efficacy

Linker Length and Chemical Composition Effects

The length and chemical nature of the linker play a pivotal role in the biological activity of this compound derivatives and other targeted drug conjugates. researchgate.netscirp.org The linker must be long enough to allow both the steroid and the mustard moieties to adopt their optimal conformations for binding to the estrogen receptor and DNA, respectively.

Research has demonstrated that linker length is a crucial factor. acs.org For example, in a series of 2-phenylindole (B188600) mustards designed to target the estrogen receptor, the length of the hydrocarbon chains in the linker significantly influenced receptor affinity. nih.gov A compound with a longer chain, 2PI-C6NC2 mustard, showed a more than 10-fold increase in affinity for the ER compared to a similar compound with a shorter chain. nih.gov Conversely, compounds with shorter linkers were found to be more reactive with DNA and more toxic to cells. nih.gov This illustrates a key challenge in linker design: balancing receptor affinity with cytotoxic activity.

Interactive Table: Effect of Linker Length on Receptor Binding and Cytotoxicity

Compound Linker Characteristics Relative Binding Affinity (RBA) for ER Cytotoxicity
Estradiol N/A 100 N/A
2PI-C3NC3 mustard Shorter hydrocarbon chain 0 High
2PI-C5NC3 mustard Intermediate hydrocarbon chain 0.6 High

Advanced Analytical Methodologies in Estradiol Mustard Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in the separation and quantification of Estradiol (B170435) Mustard and its various metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Estradiol Mustard and for its quantitative determination in various samples. Reversed-phase HPLC methods are commonly employed, utilizing C18 columns for effective separation. yu.edu.jo The selection of the mobile phase, typically a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) and methanol, is optimized to achieve efficient separation of the parent compound from any impurities or degradation products. nih.govresearchgate.net

For instance, a stability-indicating HPLC method can be developed to simultaneously determine estradiol and related compounds. yu.edu.jo Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm or 280 nm. researchgate.netwaters.com The total analysis time can be optimized to be rapid, often under 15 minutes, with a suitable flow rate. researchgate.net The validation of these HPLC methods according to international guidelines ensures their linearity, accuracy, precision, and robustness for reliable quantitative analysis. yu.edu.jo

Table 1: Example HPLC Parameters for Analysis of Estradiol-Related Compounds

ParameterCondition
Column Supelco Discovery C18 (250 mm x 3.0 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, and Water (23:24:53 v/v)
Flow Rate 0.9 mL/min
Detection UV at 225 nm
Analysis Time < 12 minutes

This table is a representative example based on methodologies used for estradiol and its derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of this compound and for profiling its metabolites. Due to the low volatility of steroid compounds, derivatization is a crucial step to increase their volatility and thermal stability for GC analysis. rsc.org Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net This allows for the identification of various metabolites of this compound formed in biological systems. For instance, GC-MS methods have been developed for the detection of a wide array of urinary estrogens and their metabolites. unito.it The use of a high-temperature capillary column, such as an Rxi-1ms, is often required to elute the high-molecular-weight derivatized compounds. restek.com The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, enabling their unambiguous identification. science.gov

Table 2: Illustrative GC-MS Conditions for Steroid Metabolite Analysis

ParameterCondition
Column Rxi-1ms, 30 m, 0.25 mm ID, 0.25 µm
Derivatization Methoxylamine HCl followed by N-trimethylsilylimidazole (TMSI)
Injection Mode Splitless
Oven Program Temperature ramped to over 300°C
Detector Mass Spectrometer (Scan or SIM mode)

This table provides an example of GC-MS conditions based on established methods for steroid analysis. restek.com

Spectroscopic Methods

Spectroscopic techniques provide invaluable information on the molecular structure and interactions of this compound, particularly in identifying its covalent modifications to biological macromolecules like DNA.

Mass Spectrometry for DNA Adduct Identification and Characterization

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the identification and characterization of DNA adducts formed by this compound. dss.go.thacs.org The nitrogen mustard moiety of this compound is an alkylating agent capable of forming covalent bonds with DNA bases, and MS is highly effective in detecting these modifications. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in this context, as it allows for the analysis of intact, non-volatile DNA adducts. nih.govmit.edu Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion of the DNA adduct and analyzing the resulting product ions. dss.go.th This technique has been successfully used to identify DNA adducts of other aniline (B41778) mustards and estrogen derivatives. dss.go.thmit.edu For example, the identity of the major DNA adduct of a related 2-phenylindole (B188600) mustard was confirmed by electrospray MS, revealing its attachment to a guanine (B1146940) base. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous assignment of its structure. mdpi.comresearchgate.net

While the NMR spectral data for the parent estradiol nucleus are well-established, the analysis of this compound's spectrum would confirm the presence and positioning of the nitrogen mustard moieties attached to the steroid scaffold. mdpi.comresearchgate.net Two-dimensional (2D)-NMR experiments, such as COSY and HSQC, can be employed to further elucidate the connectivity of atoms within the molecule. mdpi.com Although direct NMR studies on this compound are not widely published, the principles are well-established from research on other estradiol derivatives. mdpi.comunibo.itdaneshyari.com

Radiolabeling and Scintillation Counting in Binding and Distribution Studies

Radiolabeling of this compound, followed by scintillation counting, is a highly sensitive technique used to investigate its binding to estrogen receptors and its distribution within biological systems. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound molecule, its presence can be quantified at very low concentrations. mit.edumit.edumit.edu

Competitive binding assays, for instance, utilize a radiolabeled form of estradiol (e.g., [³H]estradiol) to study the binding affinity of non-labeled this compound to estrogen receptors. mit.edusmolecule.com The displacement of the radiolabeled ligand by this compound is measured by quantifying the radioactivity using a scintillation counter. mit.edu Such studies have shown that this compound itself may have a weak binding affinity for the estrogen receptor compared to estradiol. nih.gov Furthermore, whole-body autoradiography and liquid scintillation counting of tissues after administration of a radiolabeled compound can reveal its distribution and accumulation in different organs. researchgate.net Studies with radiolabeled nitrogen mustard-estradiol conjugates have been used to track their bioavailability and the formation of DNA adducts in vivo. mit.edu

Emerging Research Directions and Innovative Delivery Systems for Steroidal Conjugates

Development of Novel Prodrug Strategies for Targeted Release

The fundamental concept behind estradiol (B170435) mustard is its function as a prodrug, a molecule that is inactive until it is metabolized within the body to its active form. researchgate.net This strategy leverages the estradiol component as a targeting moiety to deliver the cytotoxic nitrogen mustard payload specifically to cells overexpressing the estrogen receptor (ER), which is a hallmark of certain hormone-dependent cancers. acs.orgacs.org The goal is to achieve selective therapy, where the cytotoxic agent is delivered preferentially to the tumor site, thereby reducing systemic toxicity and side effects. researchgate.netacs.org

Emerging research focuses on refining this approach by optimizing the chemical linkage between the steroid and the cytotoxic agent. The nature of this linker is critical for the prodrug's stability in circulation and its subsequent cleavage at the target site. nih.gov Strategies include:

Enzyme-Activated Release: Designing linkers that are specifically cleaved by enzymes overexpressed in the tumor microenvironment, such as certain phosphatases or proteases. ijpsjournal.com This ensures that the active drug is released predominantly within cancer tissues.

pH-Sensitive Linkers: Exploiting the slightly acidic environment of tumors compared to healthy tissue. Linkers that hydrolyze and release the drug under these acidic conditions can enhance tumor-specific activation.

Stable vs. Labile Linkages: Research has explored the difference between stable linkages (e.g., ethers) and more labile ones (e.g., esters). nih.gov While labile linkers can release the estrogen component extracellularly, stable conjugates may rely on ligand-activated endocytosis, where the entire conjugate is internalized before the payload is released inside the cell. nih.govresearchgate.net This intracellular release mechanism is hypothesized to be analogous to that of some antibody-drug conjugates, where lysosomal processing cleaves the payload from its carrier. researchgate.net

One study rationally designed a steroidal conjugate linking estradiol at the C-7α position with aniline (B41778) mustard. This conjugate demonstrated high binding affinity for the ER and the ability to form DNA adducts, indicating successful targeted delivery. acs.org The development of such novel conjugates, which may involve different cytotoxic agents or modified steroid scaffolds, represents a key direction in creating more potent and selective anticancer agents. acs.org

Preclinical Investigations of Nanoparticle-Based Delivery Systems for Estradiol Conjugates

Nanotechnology offers a powerful platform to overcome many limitations of conventional chemotherapy, such as poor drug solubility and lack of selectivity. nih.govutwente.nl By encapsulating or conjugating steroidal agents with nanoparticles, researchers aim to improve their pharmacokinetic properties and achieve controlled release. nih.gov

Polymeric and lipid-based nanoparticles are extensively studied as drug delivery systems (DDS) due to their biocompatibility and tunable properties. utwente.nl These nanocarriers can protect the drug from premature degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. utwente.nl

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are a well-established platform for drug delivery, though they can sometimes be cleared by the immune system. nih.gov

Polymersomes: In a recent study, the active metabolite of tamoxifen, endoxifen, was conjugated to the surface of polymeric nanoparticles called polymersomes to deliver the chemotherapeutic drug doxorubicin. acs.org These targeted polymersomes were designed to be sensitive to the hypoxic (low oxygen) conditions often found in solid tumors, releasing their payload selectively within the cancer cells. acs.org

Polymer-Prodrug Conjugates: Another strategy involves creating polymer-drug conjugates. For instance, the highly hydrophobic and vesicant drug paclitaxel (B517696) has been conjugated to a hydrophilic polyacrylamide (PAAm) polymer. acs.org This approach transformed the drug into a water-soluble, inactive prodrug suitable for subcutaneous administration, improving its safety profile and allowing for a higher maximum tolerated dose. acs.org Similar strategies could be applied to estradiol conjugates to enhance their delivery and reduce toxicity.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with exceptionally high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. u-szeged.hu These properties make them highly promising candidates for drug delivery applications, including the encapsulation and controlled release of therapeutic agents. researchgate.net

Preclinical investigations are exploring MOFs as carriers for anticancer drugs. Their tunable pore sizes allow for high drug loading capacity, and their surfaces can be functionalized to improve biocompatibility and target specific cells. u-szeged.hu While research directly linking estradiol mustard with MOF encapsulation is still nascent, the principles are being established with related compounds. For example, platinum-based agents have been incorporated into MOFs. nih.gov In one conference proceeding, the synthesis of novel aza-BODIPY estradiol conjugates was discussed in a session that also covered the application of cobalt-based MOFs, indicating that these advanced materials are a key area of interest for the delivery of steroidal conjugates. u-szeged.hu

Polymeric and Lipid Nanocarriers for Controlled Release

Computational Modeling and Chemoinformatics in Rational Design

The design of effective steroidal conjugates is a complex process that can be significantly accelerated by computational methods. researchgate.net Computer-aided drug design (CADD), chemoinformatics, and molecular modeling provide powerful tools to predict and analyze the behavior of molecules before they are synthesized, saving time and resources. uc.ptacs.org

Key applications in the rational design of estradiol conjugates include:

Molecular Docking: This technique predicts how a ligand (e.g., an estradiol conjugate) will bind to the active site of a receptor, such as the estrogen receptor. It helps in assessing the binding affinity and selectivity of new designs, ensuring that the steroid's targeting function is not compromised by the addition of the cytotoxic payload. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational methods are used to build models that correlate the chemical structure of a series of compounds with their biological activity. dokumen.pub This helps researchers understand which parts of the molecule are essential for its function and how to modify it to improve potency or reduce toxicity. This compound itself has been included in chemoinformatic datasets used for virtual screening and activity prediction. ncl.ac.ukoup.com

Pharmacokinetic (ADME) Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new compound. researchgate.net This is crucial for designing prodrugs that are stable enough to reach their target but can be effectively metabolized to release the active drug. researchgate.net

Rationalizing Experimental Results: Molecular modeling has been used to provide a structural basis for the observed biological activity of steroidal conjugates. For example, modeling helped to explain why certain estradiol-platinum conjugates with specific linker lengths showed enhanced potency in ER-positive cell lines. nih.gov

By integrating these computational approaches, scientists can move from a trial-and-error process to a more rational, hypothesis-driven design of the next generation of steroidal anticancer agents. uc.pt

Table of Mentioned Compounds

Q & A

Q. What are the key pharmacological mechanisms of Estradiol Mustard, and how can researchers experimentally distinguish its dual components (estradiol and nitrogen mustard)?

  • Methodological Approach : this compound combines estradiol's antiandrogen effects and nitrogen mustard's antimicrotubule activity. To dissect these mechanisms, employ in vitro assays such as:
  • Androgen receptor (AR) binding assays to quantify estradiol-mediated antiandrogen activity.
  • Tubulin polymerization inhibition assays to measure nitrogen mustard's cytotoxic effects .
  • Use selective inhibitors (e.g., AR antagonists or microtubule stabilizers) in cell viability studies to isolate each component's contribution .

Q. How should researchers design toxicity studies for this compound to comply with carcinogenicity assessment guidelines?

  • Methodological Approach : Follow the National Cancer Institute (NCI) bioassay protocols, which include:
  • Two-species testing (e.g., mice and rats) with long-term exposure (18–24 months) at multiple dose levels.
  • Endpoint analysis : Monitor tumor incidence in target organs (e.g., lungs, lymphatic system) and compare to historical controls .
  • Dose selection : Use the maximum tolerated dose (MTD) derived from subchronic studies to ensure detectable carcinogenic signals without premature mortality .

Q. What validated assays are recommended for quantifying this compound and its metabolites in biological samples?

  • Methodological Approach : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Ensure assay validity by:
  • Calibration curves using isotopically labeled internal standards (e.g., deuterated this compound).
  • Precision and accuracy : Report intra- and inter-day coefficients of variation (<15%) and recovery rates (85–115%) across relevant concentrations .
  • Matrix effects : Validate assays in plasma, tissue homogenates, and urine to account for interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in tumorigenicity data between rodent models and human clinical observations for this compound?

  • Methodological Approach : Conduct translational studies integrating:
  • Interspecies pharmacokinetic modeling : Compare metabolic pathways (e.g., hepatic oxidation rates) between rodents and humans using microsomal assays .
  • Xenograft models : Implant human lymphatic or lung cancer cells into immunodeficient mice to assess tumor response under controlled this compound exposure .
  • Meta-analysis : Pool historical data from NCI bioassays and clinical trials to identify confounding variables (e.g., dosing schedules, patient demographics) .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other chemotherapeutic agents?

  • Methodological Approach : Use combination index (CI) analysis via the Chou-Talalay method:
  • Dose-response matrices : Treat cell lines with this compound and a partner drug (e.g., cisplatin) at fixed ratios.
  • CI calculation : CI <1 indicates synergy; validate in in vivo models (e.g., murine lymphoma) with survival and tumor burden metrics .
  • Mechanistic studies : Perform RNA sequencing to identify synergistic pathways (e.g., enhanced DNA crosslinking or apoptosis signaling) .

Q. How should researchers address variability in pharmacokinetic data for this compound across preclinical studies?

  • Methodological Approach : Standardize protocols using:
  • Controlled administration : Oral vs. intravenous routes to account for absorption variability (e.g., incomplete GI absorption reported in dogs) .
  • Population pharmacokinetic (PopPK) modeling : Incorporate covariates like body weight, sex, and hepatic function to explain inter-individual variability .
  • Tracer studies : Use radiolabeled this compound (e.g., ³H-labeled) to track distribution and excretion in real time .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-dependent tumorigenicity in this compound studies?

  • Methodological Approach : Apply Cochran-Armitage trend test to assess tumor incidence vs. dose. For small sample sizes, use:
  • Exact logistic regression to model rare events (e.g., low-frequency lymphomas).
  • False discovery rate (FDR) correction when analyzing multiple tumor types to reduce Type I errors .

Q. How can researchers validate hypotheses about this compound’s metabolic stability in long-term exposure scenarios?

  • Methodological Approach : Conduct accelerated stability studies :
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to predict degradation pathways.
  • Metabolite profiling : Compare degradation products (e.g., estromustine) to those observed in in vivo studies using high-resolution MS .

Ethical & Regulatory Considerations

Q. What ethical safeguards are critical when designing clinical trials involving this compound?

  • Methodological Approach : Adhere to ICH E6 (R3) guidelines :
  • Informed consent : Disclose carcinogenic risks identified in preclinical studies .
  • DMC oversight : Establish an independent Data Monitoring Committee to review safety data (e.g., hematologic toxicity) .
  • Insurance protocols : Ensure compensation for trial-related injuries, as mandated by regulatory bodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.